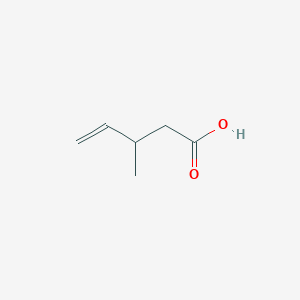

3-methylpent-4-enoic acid

Übersicht

Beschreibung

3-methylpent-4-enoic acid: is an organic compound with the molecular formula C6H10O2 This compound . This compound is characterized by the presence of a double bond between the third and fourth carbon atoms and a carboxylic acid group at the terminal carbon. It is used in various chemical syntheses and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-methylpent-4-enoic acid can be synthesized from crotyl acetate via a Claisen rearrangement. The reaction involves heating crotyl acetate in the presence of a suitable catalyst to induce the rearrangement, resulting in the formation of 3-methyl-4-pentenoic acid .

Industrial Production Methods: In industrial settings, 3-methyl-4-pentenoic acid can be produced by the esterification of 4-pentenoic acid followed by hydrolysis. The process involves the use of propylene alcohol and orthoacetate as starting materials, which undergo ester exchange and rearrangement reactions under catalytic conditions. The resulting ester is then hydrolyzed, acidified, and purified to obtain 3-methyl-4-pentenoic acid .

Analyse Chemischer Reaktionen

Types of Reactions: 3-methylpent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The double bond allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon.

Substitution: Halogenation reactions using halogens like bromine or chlorine.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated carboxylic acids.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chiral Synthesis

One of the most notable uses of 3-methylpent-4-enoic acid is in the synthesis of chiral compounds. It has been utilized as a reagent in the production of drugs such as Sacubitril, which is used for treating heart failure by inhibiting neprilysin . The ability to introduce chiral centers into molecules makes this acid valuable in drug development.

Therapeutic Potential

Research indicates that compounds similar to this compound may influence cellular pathways related to inflammation and apoptosis. For instance, studies have suggested potential therapeutic roles in modulating metabolic pathways, which could lead to novel treatments for various diseases.

Biomarker Research

This compound has been investigated as a potential biomarker in cancer diagnostics. A study highlighted its relevance among volatile organic compounds (VOCs) found in urine samples from bladder cancer patients, suggesting that its presence could aid in non-invasive cancer detection methods.

Case Study 1: Cancer Biomarkers

A study analyzed urinary VOCs, including this compound, to differentiate between cancer patients and healthy controls. Utilizing advanced statistical models, researchers identified specific VOC patterns that correlated with the presence of bladder cancer, emphasizing the compound's potential role in early diagnosis.

Case Study 2: Metabolic Pathway Modulation

Research conducted on related compounds demonstrated their ability to modulate metabolic pathways associated with inflammation and apoptosis. This suggests that this compound may similarly influence these pathways, opening avenues for its use in therapeutic contexts targeting metabolic disorders.

Wirkmechanismus

The mechanism of action of 3-methyl-4-pentenoic acid involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

- 2,2-Dimethyl-4-pentenoic acid

- 3-Butenoic acid

- 2-Hexynoic acid

- 6-Heptenoic acid

- 4-Pentenoic acid

Comparison: 3-methylpent-4-enoic acid is unique due to its specific methyl branching and the position of the double bond. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds like 4-pentenoic acid, the presence of the methyl group in 3-methyl-4-pentenoic acid provides additional steric hindrance and electronic effects, making it distinct in its chemical behavior .

Biologische Aktivität

3-Methylpent-4-enoic acid, also known as 2-methylpent-4-enoic acid, is a branched-chain fatty acid that has garnered attention for its potential biological activities. This compound belongs to the class of organic compounds known as methyl-branched fatty acids, characterized by their unique structures and properties. Understanding its biological activity is critical for exploring its applications in various fields, including medicine and biochemistry.

- IUPAC Name : 2-methylpent-4-enoic acid

- Molecular Formula : C6H10O2

- Molecular Weight : 114.1424 g/mol

- CAS Number : 1575-74-2

- SMILES Notation : CC(CC=C)C(O)=O

Biological Activity Overview

Research on the biological activity of this compound has revealed several potential effects, particularly in metabolic pathways and cellular interactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily as a substrate for enzymatic reactions. Its structure allows it to participate in fatty acid metabolism, where it may influence lipid biosynthesis and degradation processes.

Cellular Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been shown to modulate the expression of certain cytokines and inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Inhibition of Enzymatic Activity

A study investigating the effects of various fatty acids on enzyme activity found that this compound can inhibit specific enzymes involved in lipid metabolism. The inhibition was dose-dependent, suggesting a regulatory role in lipid biosynthesis pathways.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Fatty Acid Synthase | 25 | Inhibition |

| Acetyl-CoA Carboxylase | 30 | Inhibition |

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests a potential role in managing inflammatory responses.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 90 |

| TNF-alpha | 200 | 120 |

The biological activity of this compound is believed to involve modulation of signaling pathways related to inflammation and metabolism. It may act through:

- Competitive Inhibition : Competing with substrates for enzyme binding sites.

- Allosteric Modulation : Inducing conformational changes in enzymes that alter their activity.

Eigenschaften

IUPAC Name |

3-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPZXLANENFTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392643, DTXSID30862698 | |

| Record name | 3-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-03-4 | |

| Record name | 3-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Methyl-4-pentenoic acid interesting for protein research?

A1: 3-Methyl-4-pentenoic acid, specifically its (2S,3S) stereoisomer, has shown promise as an unsaturated analog of L-isoleucine in protein research. [, , ] This means it can be incorporated into proteins in living organisms, potentially introducing new functionalities.

Q2: How effective is the incorporation of 3-Methyl-4-pentenoic acid into proteins?

A2: Studies using E. coli showed that the (2S,3S)-isomer of 3-methyl-4-pentenoic acid can replace up to 72% of isoleucine in the test protein mouse dihydrofolate reductase (mDHFR). [] The incorporation is stereoselective, with the (2S,3R) isomer showing no significant incorporation. [, ] This highlights the importance of stereochemistry in biological systems.

Q3: What are the potential applications of incorporating 3-Methyl-4-pentenoic acid into proteins?

A3: The incorporation of this unsaturated isoleucine analog can be used to modify protein properties. For example, incorporating the alkene analog into artificial extracellular matrix proteins led to changes in solubility and increased resistance to the enzyme elastase. [] This approach could be used to design proteins with tailored properties for various applications.

Q4: Are there any catalytic applications of 3-methyl-4-pentenoic acid derivatives?

A4: While 3-methyl-4-pentenoic acid itself is not typically used as a catalyst, its derivatives can be involved in catalytic reactions. For instance, the Ruthenium-catalyzed reaction of ethyl diazoacetate with crotyl sulfide (a derivative of 3-methyl-4-pentene) produces a mixture of anti- and syn-2-(ethylthio)-3-methyl-4-pentenoic acid ethyl ester. [] This reaction highlights the use of 3-methyl-4-pentene derivatives in organometallic chemistry and organic synthesis.

Q5: Is there research on the synthesis of specific stereoisomers of 3-methyl-4-pentenoic acid derivatives?

A5: Yes, research has focused on synthesizing specific stereoisomers of compounds related to 3-methyl-4-pentenoic acid. For example, diastereoselective synthesis of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids has been achieved using the ester enolate Claisen rearrangement of 2-butenyl 2-hydroxyacetate. [] This level of control over stereochemistry is essential for applications where specific isomers are desired.

Q6: Has 3-methyl-4-pentenoic acid been used in the total synthesis of natural products?

A6: Yes, (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, a derivative of 3-methyl-4-pentenoic acid, has been used in the formal total synthesis of Taurospongin A. [] This highlights the potential of 3-methyl-4-pentenoic acid derivatives as building blocks in complex molecule synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.